

# Technical Guide: Spectroscopic Data of 3-Hydroxyazetidine-1-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-Hydroxyazetidine-1-carboxamide

CAS No.: 429668-21-3

Cat. No.: B3383521

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## Chemical Identity & Significance

**3-Hydroxyazetidine-1-carboxamide** is a small, polar heterocycle featuring a urea-like motif. It serves as a hydrophilic scaffold in fragment-based drug discovery (FBDD), particularly for targeting CNS disorders where low molecular weight and specific hydrogen bond donor/acceptor patterns are required.

Property	Detail
IUPAC Name	3-Hydroxyazetidine-1-carboxamide
CAS Number	429668-21-3
Molecular Formula	
Molecular Weight	116.12 g/mol
Solubility	High in DMSO, Methanol, Water; Low in DCM, Hexanes

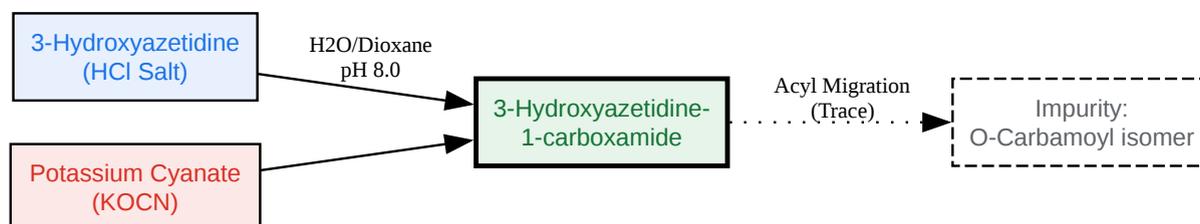
## Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting the impurity profile in spectra. The compound is typically synthesized by treating 3-hydroxyazetidine (often as the HCl salt) with a

cyanate source.

## Reaction Scheme

The following diagram illustrates the standard synthesis pathway and the potential side products that may appear in the spectra.



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Figure 1: Synthesis pathway via nucleophilic attack of the azetidine nitrogen on the cyanate ion.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the distinct splitting of the azetidine ring protons and the broad signals of the urea and hydroxyl protons.

### **H NMR Data (400 MHz, DMSO- )**

Note: Chemical shifts are referenced to TMS (

0.00) or residual DMSO (

2.50).

Position	(ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
	5.85	br s	2H	-	Amide (Urea) protons
OH	5.52	d	1H	6.4	Hydroxyl proton
H-3	4.38	m (tt)	1H	6.4, 4.2	Methine (CH-OH)
H-2a, H-4a	4.05	dd	2H	8.5, 6.8	Ring (cis to OH)
H-2b, H-4b	3.62	dd	2H	8.5, 4.2	Ring (trans to OH)

#### Key Diagnostic Features:

- Ring Puckering: The azetidine ring is not planar. This puckering causes the geminal protons at C2 and C4 to be magnetically non-equivalent, appearing as two distinct sets of multiplets (pseudo-triplets or doublets of doublets).
- Amide Exchange: The signal at ~5.85 ppm is broad due to quadrupole relaxation of the nitrogen and chemical exchange. Adding will cause this signal (and the OH signal) to disappear.
- Shift Comparison: Compared to 1-Boc-3-hydroxyazetidine, the ring protons in the carboxamide are slightly deshielded due to the greater polarity of the urea group versus the carbamate.

## C NMR Data (100 MHz, DMSO- )

Position	(ppm)	Type	Assignment
C-1'	158.4	C_quat	Carboxamide Carbonyl ( )
C-3	61.2	CH	Methine (C-OH)
C-2, C-4	58.7	CH <sub>2</sub>	Ring Carbons

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong hydrogen-bonding capability of the urea and hydroxyl groups.

Frequency ( )	Intensity	Assignment	Notes
3350 - 3450	Broad, Med	O-H Stretch	Overlaps with NH stretch
3150 - 3250	Sharp, Strong	N-H Stretch	Characteristic doublet for primary amide ( )
1645	Strong	C=O Stretch	Amide I band (Urea type, lower than ester)
1590	Medium	N-H Bend	Amide II band
1120	Medium	C-O Stretch	Secondary alcohol

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a specific fragmentation fingerprint.

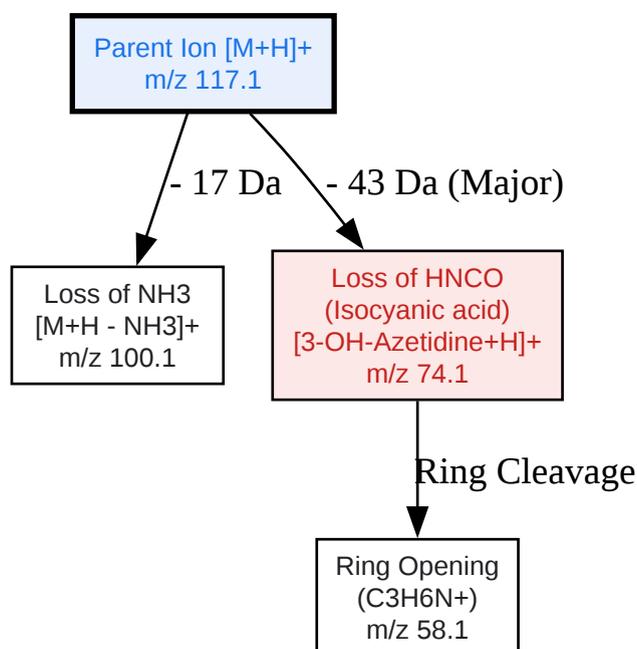
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

- Parent Ion:
  - m/z
  - m/z (Common adduct)

## Fragmentation Pathway

The fragmentation logic follows the loss of the labile carbamoyl group and ring opening.



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Figure 2: Proposed ESI+ fragmentation pathway. The peak at m/z 74.1 (3-hydroxyazetidine core) is a diagnostic fragment.

## Quality Control & Purity Analysis

When analyzing synthesized batches, use the following checkpoints to validate the material:

- **Absence of Starting Material:** Check for the disappearance of the 3-hydroxyazetidine peaks. In the starting material (HCl salt), the H-3 proton is often shifted downfield to ~4.5-4.6 ppm, and the NH protons appear as a broad ammonium singlet >8.5 ppm.
- **Urea Integrity:** Ensure the integration of the amide signal (5.85 ppm) is 2:1 relative to the H-3 methine. A lower ratio suggests hydrolysis.
- **Isomer Check:** The O-carbamoyl isomer (where the urea attaches to the oxygen) is a potential impurity. It would show a downfield shift of the H-3 proton (deshielding by ester-like linkage) to >5.0 ppm.

## References

- **Synthesis & Analog Data (1-Boc-3-hydroxyazetidine)**
  - Source: Sigma-Aldrich / Merck KGaA.
  - URL:
- **Azetidine Ring Conformation & NMR**
  - Source: Couty, F., et al. "Conformational analysis of azetidines." Tetrahedron, 2006.[1]
  - Context: Explains the puckering effect on H2/H4 splitting p
- **Urea Proton Chemical Shifts**
  - Source: "Proton NMR Chemical Shifts of Urea in DMSO-d6." ResearchGate.[2]
  - URL:
- **General Azetidine Synthesis**
  - Source: "Synthesis, Characterization of Azetidine Derivative." Journal of Medicinal and Chemical Sciences, 2022.
  - URL:

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## Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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Address: 3281 E Guasti Rd

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